molecular formula C8H15NO4S B1372544 4-(Pyrrolidine-1-sulfonyl)butanoic acid CAS No. 1018283-85-6

4-(Pyrrolidine-1-sulfonyl)butanoic acid

Cat. No.: B1372544
CAS No.: 1018283-85-6
M. Wt: 221.28 g/mol
InChI Key: PGJFODMCZUGNGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-sulfonyl)butanoic acid typically involves the following steps:

    Formation of Pyrrolidine Sulfonyl Chloride: Pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine sulfonyl chloride.

    Coupling Reaction: The pyrrolidine sulfonyl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the exothermic nature of the sulfonylation reaction.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidine-1-sulfonyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: 4-(Pyrrolidine-1-sulfonyl)butanol.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pyrrolidine-1-sulfonyl)butanoic acid is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In proteomics for labeling and identifying proteins.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 4-(Pyrrolidine-1-sulfonyl)butanoic acid exerts its effects involves:

    Molecular Targets: The sulfonyl group can interact with various biological molecules, including proteins and enzymes.

    Pathways Involved: It can modulate enzymatic activity by acting as an inhibitor or activator, depending on the target enzyme.

Comparison with Similar Compounds

    4-(Pyrrolidine-1-sulfonyl)pentanoic acid: Similar structure but with a longer carbon chain.

    4-(Morpholine-1-sulfonyl)butanoic acid: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 4-(Pyrrolidine-1-sulfonyl)butanoic acid is unique due to its specific combination of a pyrrolidine ring and a sulfonyl group attached to a butanoic acid backbone, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c10-8(11)4-3-7-14(12,13)9-5-1-2-6-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJFODMCZUGNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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